Bis(3-amino-3-methylbutyl)amine
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Overview
Description
Bis(3-amino-3-methylbutyl)amine: is an organic compound with the molecular formula C10H25N3. It is a diamine, meaning it contains two amino groups. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-amino-3-methylbutyl)amine typically involves the reaction of 3-amino-3-methylbutylamine with formaldehyde and hydrogen in the presence of a catalystThe reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-amino-3-methylbutyl)amine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: Bis(3-amino-3-methylbutyl)amine is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to its bifunctional nature .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability .
Mechanism of Action
The mechanism by which bis(3-amino-3-methylbutyl)amine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can interact with enzymes, altering their activity. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, leading to changes in enzyme conformation and activity .
Comparison with Similar Compounds
1,3-Butanediamine: Similar in structure but lacks the methyl groups.
N,N-Dimethyl-1,3-propanediamine: Contains additional methyl groups on the nitrogen atoms.
Uniqueness: Bis(3-amino-3-methylbutyl)amine is unique due to the presence of both amino and methyl groups, which confer distinct reactivity and steric properties. This makes it more versatile in chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-N-(3-amino-3-methylbutyl)-3-methylbutane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-9(2,11)5-7-13-8-6-10(3,4)12/h13H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWAQRQBLBTHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNCCC(C)(C)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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